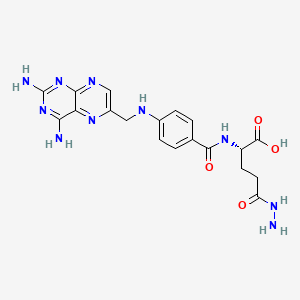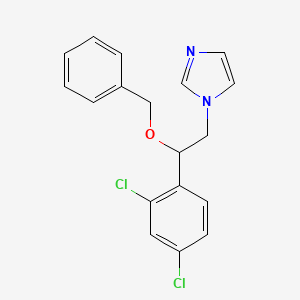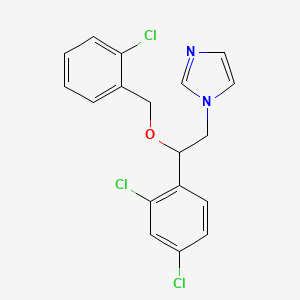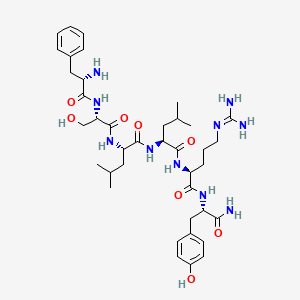
ロバスタチン無水ラクトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosuvastatin Anhydro Lactone is a derivative of Rosuvastatin, a widely used statin medication. Statins are a class of drugs that inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. Rosuvastatin Anhydro Lactone is formed through the lactonization of Rosuvastatin, resulting in a closed-ring structure. This compound is of significant interest due to its potential biological activities and its role in the stability and degradation pathways of Rosuvastatin.
科学的研究の応用
Rosuvastatin Anhydro Lactone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of statin stability and degradation pathways.
Biology: Investigated for its potential biological activities, including its effects on cholesterol metabolism.
Medicine: Studied for its role in the pharmacokinetics and pharmacodynamics of Rosuvastatin.
Industry: Utilized in the development of analytical methods for the quality control of statin medications
作用機序
Target of Action
Rosuvastatin Anhydro Lactone primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol synthesis in the human body .
Mode of Action
Rosuvastatin Anhydro Lactone is a competitive inhibitor of HMG-CoA reductase . It reduces the production of mevalonic acid from HMG-CoA, which is an early and crucial step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Rosuvastatin Anhydro Lactone affects the cholesterol biosynthesis pathway . This leads to a decrease in the endogenous production of cholesterol in the liver . The reduction in cholesterol levels triggers an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the uptake and catabolism of LDL .
Pharmacokinetics
Rosuvastatin Anhydro Lactone is given once daily, with the maximum approved daily dose being 40 mg . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .
Result of Action
The primary result of Rosuvastatin Anhydro Lactone’s action is the reduction of cholesterol levels, particularly LDL cholesterol . This reduction in LDL cholesterol levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .
Action Environment
The action of Rosuvastatin Anhydro Lactone can be influenced by genetic polymorphisms, such as those in the SLCO1B1 and ABCG2 genes, which can contribute to variability in rosuvastatin exposure . Additionally, systemic exposure to rosuvastatin and its metabolites was found to be significantly higher in Asian populations residing in the USA compared with Caucasian subjects living in the same environment . Environmental factors such as temperature and pH can also influence the stability of rosuvastatin .
生化学分析
Biochemical Properties
Rosuvastatin Anhydro Lactone plays a crucial role in biochemical reactions by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, Rosuvastatin Anhydro Lactone effectively reduces the production of cholesterol in the liver. It interacts with various biomolecules, including low-density lipoprotein receptors, which are upregulated to increase the clearance of low-density lipoprotein cholesterol from the bloodstream .
Cellular Effects
Rosuvastatin Anhydro Lactone exerts multiple effects on different cell types and cellular processes. It has been shown to improve macrophage-related foam cell formation and polarization conversion by mediating autophagic activities . This compound influences cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in autophagy regulation . Additionally, Rosuvastatin Anhydro Lactone affects gene expression by modulating the levels of inflammatory cytokines and proteins involved in cholesterol efflux .
Molecular Mechanism
The molecular mechanism of Rosuvastatin Anhydro Lactone involves competitive inhibition of hydroxymethylglutaryl-coenzyme A reductase, which leads to decreased hepatic cholesterol concentrations . This inhibition results in the upregulation of low-density lipoprotein receptors, enhancing the clearance of low-density lipoprotein cholesterol from the bloodstream . Rosuvastatin Anhydro Lactone also affects the PI3K/Akt/mTOR pathway, promoting autophagy and reducing lipid accumulation in macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rosuvastatin Anhydro Lactone have been observed to change over time. Studies have shown that this compound is stable under various conditions, with minimal degradation . Long-term effects on cellular function include sustained reduction in cholesterol levels and improved autophagic activity in macrophages . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Rosuvastatin Anhydro Lactone vary with different dosages in animal models. At low doses, it effectively reduces cholesterol levels without significant adverse effects . High doses can lead to morphological and functional alterations in hepatocyte mitochondria, particularly in hypercholesterolemic mice . These adverse effects include changes in mitochondrial architecture and respiratory function .
Metabolic Pathways
Rosuvastatin Anhydro Lactone is involved in several metabolic pathways, primarily through its inhibition of hydroxymethylglutaryl-coenzyme A reductase . This inhibition affects the mevalonate pathway, reducing the synthesis of cholesterol and other isoprenoids . The compound is metabolized to its active and inactive forms by cytochrome P450 enzymes, including CYP2C9 and CYP2C19 .
Transport and Distribution
Within cells and tissues, Rosuvastatin Anhydro Lactone is transported and distributed through various mechanisms. It is taken up by cells via organic anion transporting polypeptides and other transporters . The compound’s distribution is influenced by its interactions with binding proteins, such as human serum albumin . These interactions affect its localization and accumulation within specific tissues .
Subcellular Localization
Rosuvastatin Anhydro Lactone is localized within specific subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . These modifications play a role in its ability to inhibit hydroxymethylglutaryl-coenzyme A reductase and modulate autophagic activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin Anhydro Lactone typically involves the lactonization of Rosuvastatin. This process can be achieved under acidic conditions, where the open-ring hydroxy acid form of Rosuvastatin undergoes intramolecular esterification to form the lactone. The reaction is often carried out in an aprotic solvent such as acetonitrile, which favors the forward reaction towards lactone formation .
Industrial Production Methods: In an industrial setting, the production of Rosuvastatin Anhydro Lactone involves controlled reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and to separate the desired lactone product from any impurities .
化学反応の分析
Types of Reactions: Rosuvastatin Anhydro Lactone undergoes various chemical reactions, including:
Hydrolysis: The lactone can be hydrolyzed back to the open-ring hydroxy acid form under basic conditions.
Oxidation: The compound is susceptible to oxidative degradation, leading to the formation of epoxide impurities.
Esterification: The lactone can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Hydrolysis: Basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation: Exposure to oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Esterification: Reaction with alcohols in the presence of an acid catalyst.
Major Products Formed:
Hydrolysis: Rosuvastatin hydroxy acid.
Oxidation: Epoxide impurities.
Esterification: Ester derivatives of Rosuvastatin
類似化合物との比較
- Atorvastatin Lactone
- Simvastatin Lactone
- Lovastatin Lactone
Comparison: Rosuvastatin Anhydro Lactone is unique due to its higher potency and selectivity for hydroxymethylglutaryl-coenzyme A reductase compared to other statin lactones. It also exhibits a different stability profile, being more stable under acidic conditions but more susceptible to oxidative degradation .
特性
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-14(2)20-18(13-12-17-6-5-7-19(27)30-17)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)31(4,28)29/h5,7-14,17H,6H2,1-4H3/b13-12+/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCBXWMBXKKNNW-UJGDBWEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)
![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)







![5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate](/img/structure/B568848.png)




